2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde
Overview
Description
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H3BrF6O. It is a benzaldehyde derivative characterized by the presence of bromine and trifluoromethyl groups at specific positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
In a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical. This radical can then remove a hydrogen atom from the benzylic position of the compound, forming a new radical. This new radical can then react with NBS again, resulting in the bromination of the compound .
Biochemical Analysis
Biochemical Properties
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the introduction of bromine and trifluoromethyl groups into organic substrates. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance its electrophilic nature. This makes it a valuable reagent in the modification of biomolecules, including peptides and nucleotides .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but may undergo degradation when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the compound’s behavior in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to target sites. Understanding its transport mechanisms is crucial for optimizing its delivery in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde typically involves the bromination of 4,6-bis(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with stringent quality control measures to ensure consistency and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzaldehyde derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the aldehyde group.
2-(Trifluoromethyl)benzaldehyde: Similar in structure but lacks the bromine atom.
2,6-Bis(trifluoromethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-bromo-4,6-bis(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQVHPIMVGABOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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